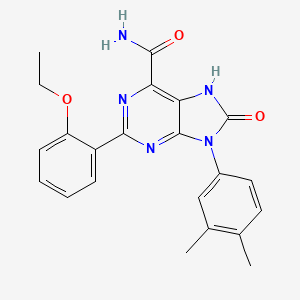

9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898442-75-6

Cat. No.: VC7582950

Molecular Formula: C22H21N5O3

Molecular Weight: 403.442

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898442-75-6 |

|---|---|

| Molecular Formula | C22H21N5O3 |

| Molecular Weight | 403.442 |

| IUPAC Name | 9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C22H21N5O3/c1-4-30-16-8-6-5-7-15(16)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |

| Standard InChI Key | LWDMWSHNYNLEEK-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N |

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The compound belongs to the purine family, a bicyclic heterocycle comprising fused pyrimidine and imidazole rings. Its molecular formula, C₂₂H₂₁N₅O₃, reflects substitutions at positions 2, 6, 8, and 9 of the purine scaffold:

-

Position 6: A carboxamide group (-CONH₂), which enhances hydrogen-bonding potential.

-

Position 8: A ketone group (=O), conferring electrophilic reactivity.

-

Position 9: A 3,4-dimethylphenyl moiety, introducing steric bulk and hydrophobicity.

-

Position 2: A 2-ethoxyphenyl group, contributing π-π stacking capabilities.

The InChIKey LWDMWSHNYNLEEK-UHFFFAOYSA-N and SMILES string CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N encode its stereochemical and connectivity details.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 403.442 g/mol |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) |

| Hydrogen Bond Donors | 2 (carboxamide NH₂) |

| Hydrogen Bond Acceptors | 5 (ketone, carboxamide, ether) |

Solubility data remain unspecified, though the ethoxy and carboxamide groups suggest limited aqueous solubility without formulation aids.

Synthesis and Reactivity

Synthetic Pathways

Multi-step organic synthesis is required to construct this molecule, typically involving:

-

Purine Core Formation: Condensation of pyrimidine precursors with imidazole derivatives under acidic catalysis.

-

Substituent Introduction:

-

3,4-Dimethylphenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

-

2-Ethoxyphenyl Group: Nucleophilic aromatic substitution using ethoxide.

-

-

Oxidation at Position 8: Potassium permanganate-mediated oxidation introduces the ketone.

Chemical Reactivity

Key reactive sites include:

-

8-Oxo Group: Susceptible to nucleophilic attack, enabling derivatization.

-

Aromatic Rings: Electrophilic substitution (e.g., nitration, halogenation) at activated positions.

-

Carboxamide: Participates in hydrolysis or condensation reactions.

Biological Implications and Hypothesized Mechanisms

Purine-Dependent Targets

As a purine analog, the compound may interact with:

-

Adenosine Receptors: Modulating neurotransmission or inflammation.

-

Phosphodiesterases: Influencing cyclic nucleotide signaling.

Structure-Activity Relationships (SAR)

Comparative analysis with related purines reveals:

The 3,4-dimethylphenyl group may enhance membrane permeability, while the 2-ethoxyphenyl moiety could stabilize target binding via hydrophobic interactions .

Research Gaps and Future Directions

Priority Investigations

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.

-

Target Identification: High-throughput screening against kinase or GPCR libraries.

-

Toxicology: Acute and chronic toxicity studies in preclinical models.

Technical Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume